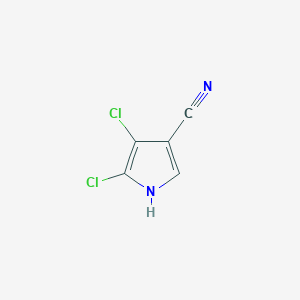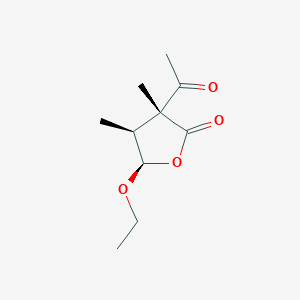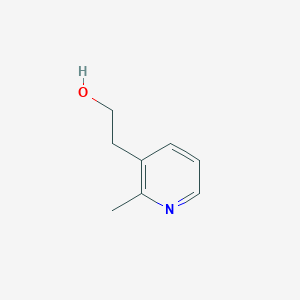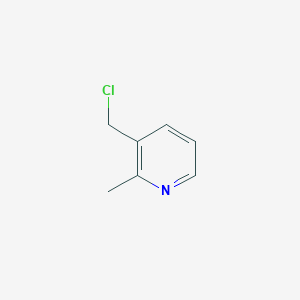![molecular formula C8H4BrF3N2 B116429 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 150780-40-8](/img/structure/B116429.png)
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Descripción general
Descripción
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H4BrF3N2 . It has a molecular weight of 265.03 g/mol . The compound is a white solid at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-6 (8 (10,11)12)4-14 (7)3-5/h1-4H . The Canonical SMILES is C1=CC2=NC (=CN2C=C1Br)C (F) (F)F . Physical And Chemical Properties Analysis
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine has a molecular weight of 265.03 g/mol . It has a topological polar surface area of 17.3 Ų . The compound is a white solid at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
“6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is used in organic syntheses . It can serve as a building block in the synthesis of various organic compounds due to its unique structure and reactivity .
Pharmaceutical Intermediates
This compound also serves as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical drugs .
Anti-FtsZ Agents
In some studies, compounds with an imidazo[1,2-a]pyridine-3-carboxylate core, which “6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” possesses, have been synthesized and screened for their anti-proliferative activity against S. pneumoniae . These compounds were identified as potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ .
Mecanismo De Acción
Target of Action
Compounds with an imidazo[1,2-a]pyridine core have been found to exhibit significant activity against certain bacteria, such asS. pneumoniae .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues can have a wide range of applications in medicinal chemistry . For instance, some compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-proliferative activity against S. pneumoniae .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been found to exhibit anti-bacterial action againstS. pneumoniae .
Propiedades
IUPAC Name |
6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNCRDVYCJEJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601591 | |
| Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
CAS RN |
150780-40-8 | |
| Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)

![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)
![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)

![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)


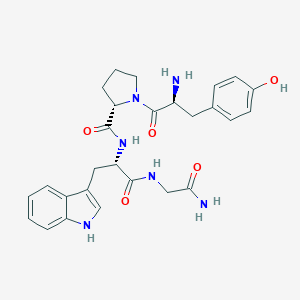
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)
